1-(1-Ethynylcyclopropyl)-4-methoxybenzene

Description

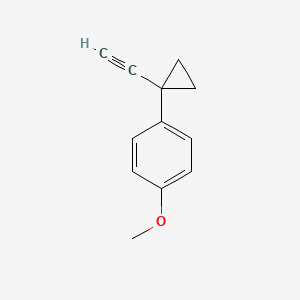

1-(1-Ethynylcyclopropyl)-4-methoxybenzene is an organic compound characterized by the presence of a cyclopropyl group attached to a benzene ring, with an ethynyl group and a methoxy group as substituents

Properties

Molecular Formula |

C12H12O |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

1-(1-ethynylcyclopropyl)-4-methoxybenzene |

InChI |

InChI=1S/C12H12O/c1-3-12(8-9-12)10-4-6-11(13-2)7-5-10/h1,4-7H,8-9H2,2H3 |

InChI Key |

MLOIHNURQHFKOF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC2)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for cyclopropane synthesis is the reaction of carbenes with alkenes or cycloalkenes . Carbenes can be generated in situ from reagents such as chloroform and potassium hydroxide. The detailed mechanism involves the deprotonation of chloroform to generate trichloromethanide anion, which expels a chloride anion to form dichlorocarbene .

Industrial Production Methods

Industrial production methods for 1-(1-Ethynylcyclopropyl)-4-methoxybenzene may involve large-scale synthesis using similar carbene reactions, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, would be tailored to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethynylcyclopropyl)-4-methoxybenzene can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

1-(1-Ethynylcyclopropyl)-4-methoxybenzene has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Ethynylcyclopropyl)-4-methoxybenzene involves its interaction with molecular targets and pathways. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interactions with other molecules. The ethynyl and methoxy groups can participate in various chemical reactions, influencing the compound’s overall behavior.

Comparison with Similar Compounds

Similar Compounds

Cyclopropane, 1-ethynyl-1-ethenyl-: Similar structure with an ethynyl group attached to a cyclopropane ring.

[(1-Ethynylcyclopropyl)methyl]benzene: Contains a cyclopropyl group with an ethynyl substituent attached to a benzene ring.

Biological Activity

1-(1-Ethynylcyclopropyl)-4-methoxybenzene, also known as a derivative of anisole, has garnered attention for its potential biological activities. This compound features a unique structure that combines an ethynylcyclopropyl group with a methoxy-substituted phenyl ring, which may influence its reactivity and interactions with biological targets.

The molecular formula of this compound is C12H12O, and its structure is characterized by:

- Methoxy Group : Enhances electrophilic aromatic substitution reactions.

- Ethynylcyclopropyl Group : Provides unique steric and electronic properties.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The ethynyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxy group may form hydrogen bonds with amino acid side chains. This dual functionality could facilitate binding to various biological targets, influencing cellular pathways and potentially leading to therapeutic effects.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Anti-inflammatory Properties : Studies suggest that the compound may inhibit pro-inflammatory cytokines, making it a candidate for anti-inflammatory therapies.

- Anticancer Activity : Preliminary investigations have shown that it can induce apoptosis in cancer cell lines, possibly through modulation of signaling pathways involved in cell survival.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes, which could be pivotal in drug development .

Case Studies

- In Vitro Studies : A study exploring the cytotoxic effects of this compound on various cancer cell lines demonstrated significant reduction in cell viability at micromolar concentrations. The mechanism was linked to the induction of oxidative stress and activation of apoptotic pathways .

- Enzyme Interaction Studies : Research conducted on the compound's binding affinity to cyclooxygenase (COX) enzymes revealed competitive inhibition, suggesting its potential as an anti-inflammatory agent. The IC50 values indicated a promising therapeutic window for further development .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Anisole (Methoxybenzene) | Simple ether with a methoxy group attached | Commonly used as a solvent and fragrance |

| 4-Methoxystyrene | Vinyl derivative of anisole | Exhibits different polymerization properties |

| Ethynylbenzene | Benzene with an ethynyl group | Used in organic synthesis and material science |

| 1-Ethenyl-4-methoxybenzene | Vinyl-substituted anisole | Enhanced reactivity in polymerization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.